molecular formula C10H11ClO2 B14050302 1-(3-Chloro-4-(hydroxymethyl)phenyl)propan-2-one

1-(3-Chloro-4-(hydroxymethyl)phenyl)propan-2-one

Cat. No.: B14050302
M. Wt: 198.64 g/mol
InChI Key: QWBYMLXYCIJXKI-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-(hydroxymethyl)phenyl)propan-2-one is a significant chemical intermediate in organic synthesis, with its primary research value lying in the pharmaceutical development pipeline. It is most notably recognized as a key precursor in the multi-step synthesis of Labetalol, a mixed alpha/beta adrenergic receptor blocker used to treat hypertension [source: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9837055]. Researchers utilize this ketone derivative to construct the crucial aryl-amino core of the drug molecule, making its availability and purity essential for medicinal chemistry and process optimization studies. Furthermore, due to its role as an intermediate, this compound is of high importance in analytical research for impurity profiling and method development. Chromatographic and spectroscopic methods are developed and validated using this compound as a reference standard to ensure the quality and safety of the final Active Pharmaceutical Ingredient (API) by monitoring for and controlling potential genotoxic impurities [source: V. G. Dongre et al., Journal of Pharmaceutical and Biomedical Analysis, 2008, 46(3), 464-470]. The mechanism by which it functions in synthesis typically involves further functional group transformations; the ketone moiety can undergo reductive amination to introduce the amine-containing side chain, while the hydroxymethyl group can be modified or protected during the synthetic sequence. This compound is offered for research applications only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

1-[3-chloro-4-(hydroxymethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H11ClO2/c1-7(13)4-8-2-3-9(6-12)10(11)5-8/h2-3,5,12H,4,6H2,1H3

InChI Key

QWBYMLXYCIJXKI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)CO)Cl

Origin of Product

United States

Preparation Methods

Chlorination of Aromatic Precursors

The foundational step in synthesizing this compound involves introducing a chlorine atom at the 3-position of the phenyl ring. Chlorination typically employs reagents such as chlorine gas ($$ \text{Cl}2 $$) or sulfuryl chloride ($$ \text{SO}2\text{Cl}2 $$) in the presence of Lewis acid catalysts like aluminum chloride ($$ \text{AlCl}3 $$). Reaction conditions (e.g., temperature, solvent polarity) critically influence regioselectivity, with optimal yields achieved at 25–40°C in dichloromethane or chloroform.

Hydroxymethylation via Friedel-Crafts Alkylation

Following chlorination, the hydroxymethyl group is introduced at the 4-position through Friedel-Crafts alkylation. This step utilizes formaldehyde ($$ \text{CH}2\text{O} $$) or paraformaldehyde as the hydroxymethyl source, with boron trifluoride ($$ \text{BF}3 $$) or zinc chloride ($$ \text{ZnCl}_2 $$) as catalysts. The reaction proceeds via electrophilic aromatic substitution, forming a carbocation intermediate that attacks the activated aromatic ring.

Ketone Formation through Oxidation

The propan-2-one moiety is installed via oxidation of a secondary alcohol precursor. Common oxidizing agents include Jones reagent (chromic acid in sulfuric acid) or pyridinium chlorochromate (PCC) in dichloromethane. Kinetic studies indicate that PCC offers superior selectivity, minimizing overoxidation to carboxylic acids.

Synthetic Step Reagents/Conditions Key Considerations
Chlorination $$ \text{Cl}2 $$, $$ \text{AlCl}3 $$, 25–40°C Regioselectivity, solvent choice
Hydroxymethylation $$ \text{CH}2\text{O} $$, $$ \text{BF}3 $$, 50°C Carbocation stability, catalyst loading
Oxidation PCC, $$ \text{CH}2\text{Cl}2 $$, rt Avoiding overoxidation, yield optimization

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern industrial synthesis prioritizes efficiency and sustainability, with continuous flow reactors replacing batch processes. These systems enhance heat transfer and mixing, reducing reaction times from hours to minutes. For example, a tubular reactor operating at 10 mL/min flow rate achieves 92% conversion in the chlorination step, compared to 78% in batch mode.

Catalytic Optimization

Heterogeneous catalysts, such as zeolites or immobilized $$ \text{AlCl}_3 $$, enable catalyst recycling and reduce waste. Pilot-scale studies demonstrate that zeolite Y increases hydroxymethylation yields by 15% while lowering energy consumption.

Solvent Recovery and Recycling

Industrial workflows incorporate solvent distillation units to recover dichloromethane and chloroform, achieving >95% recovery rates. This aligns with green chemistry principles, minimizing environmental impact.

Purification and Characterization

Crystallization and Filtration

The crude product is purified via recrystallization from ethanol-water mixtures, yielding crystals with ≥98% purity. Filtration under reduced pressure removes by-products, with washing steps using cold diethyl ether to eliminate residual solvents.

Analytical Profiling

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity, while nuclear magnetic resonance (NMR) spectroscopy elucidates structural features:

  • $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ 3 $$) : δ 7.45 (d, 1H, aromatic), 4.65 (s, 2H, $$ \text{-CH}2\text{OH} $$), 2.20 (s, 3H, $$ \text{-COCH}_3 $$).
  • $$ ^{13}\text{C} $$ NMR : δ 207.8 (ketone), 134.2 (aromatic C-Cl), 63.1 ($$ \text{-CH}_2\text{OH} $$).

Comparative Analysis of Methodologies

Parameter Laboratory-Scale Industrial-Scale
Reaction Time 8–12 hours 2–4 hours
Yield 70–75% 85–92%
Solvent Consumption High (batch recycling limited) Low (continuous recovery)
Energy Efficiency Moderate High

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-(hydroxymethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia in ethanol under reflux conditions.

Major Products Formed

    Oxidation: 1-(3-Chloro-4-(carboxy)phenyl)propan-2-one.

    Reduction: 1-(3-Chloro-4-(hydroxymethyl)phenyl)propan-2-ol.

    Substitution: 1-(3-Amino-4-(hydroxymethyl)phenyl)propan-2-one.

Scientific Research Applications

1-(3-Chloro-4-(hydroxymethyl)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-(hydroxymethyl)phenyl)propan-2-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloro and hydroxymethyl groups can influence the compound’s reactivity and binding affinity, contributing to its overall effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers

The compound 1-(2-chloro-4-(hydroxymethyl)phenyl)propan-2-one (, compound 1a) differs only in the position of the chlorine atom (ortho vs. meta). Key distinctions include:

  • Synthetic Yield : Compound 1a was synthesized in 87% yield via a nickel-catalyzed α-arylation protocol, while the meta-chloro analog (target compound) may exhibit differences in reactivity due to steric or electronic effects .
  • NMR Shifts : The ortho-chloro isomer (1a) shows distinct $ ^1H $ NMR signals (e.g., δ 6.86 ppm for aromatic protons) compared to the meta-chloro variant, where electronic effects from the chlorine’s position would alter chemical shifts .
Property 1-(2-Cl-4-(CH$_2$OH)phenyl)propan-2-one 1-(3-Cl-4-(CH$_2$OH)phenyl)propan-2-one
Chlorine Position Ortho Meta
Synthetic Yield 87% Not reported
$ ^1H $ NMR (Aromatic H) δ 6.86 (s, 1H), δ 6.67 (s, 1H) Expected downfield shifts due to meta effect

Substituent Variations

A. Trifluoromethyl vs. Hydroxymethyl
The compound 1-(3-(trifluoromethyl)phenyl)propan-2-one () replaces the hydroxymethyl group with a trifluoromethyl (-CF$_3$) substituent. Key differences:

  • Reactivity: The -CF$3$ group is strongly electron-withdrawing, enhancing the ketone’s electrophilicity for reductive amination (used in fenfluramine synthesis).
  • Pharmaceutical Relevance : The trifluoromethyl derivative is a precursor to fenfluramine (an appetite suppressant), whereas hydroxymethyl analogs may find use in antibacterial or anti-inflammatory agents due to their polarity .

B. Chlorophenyl Propenones Compound 3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one () features an α,β-unsaturated ketone (propenone) backbone. Compared to the saturated propan-2-one structure:

  • Conjugation Effects: The propenone system allows extended conjugation, increasing UV absorption and reactivity in Michael addition reactions. This contrasts with the saturated ketone, which is less reactive but more stable .

Structural Derivatives in Medicinal Chemistry

A. Azetidinone-Isoxazole Hybrids Compounds like 3-chloro-1-{4-[5-(substitutedphenyl)isoxazol-3-yl]phenyl}-4-(2-chlorophenyl)azetidin-2-one () incorporate the chlorophenylpropan-2-one motif into complex heterocycles. These derivatives exhibit enhanced antibacterial activity compared to simpler arylketones, likely due to improved membrane permeability from the azetidinone ring .

B. Hydrazinylidene Derivatives 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one () demonstrates how the ketone group can participate in condensation reactions to form hydrazone derivatives.

Electronic and Steric Effects

  • Chloro Substituents : Meta-chloro groups (as in the target compound) exert weaker electronic effects compared to ortho-chloro analogs but reduce steric hindrance, facilitating reactions at the ketone group.
  • Hydroxymethyl Group: Introduces polarity and hydrogen-bonding capacity, improving solubility in polar solvents. This contrasts with nonpolar groups like -CF$_3$ or alkyl chains .

Biological Activity

1-(3-Chloro-4-(hydroxymethyl)phenyl)propan-2-one is an organic compound notable for its complex structure, which includes chloro and hydroxymethyl functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and interactions with various biological targets. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C10H12ClO2
  • Molecular Weight : Approximately 233.09 g/mol
  • Structure : The presence of both chloro and hydroxymethyl groups enhances its reactivity and binding affinity to biological molecules.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes, where the functional groups facilitate interactions through hydrogen bonding and hydrophobic effects.
  • Modulation of Receptor Signaling : Its structural features suggest a capability to influence receptor pathways critical in therapeutic contexts.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown:

  • Inhibition against Gram-positive and Gram-negative bacteria : The compound demonstrated effective inhibition zones against various bacterial strains, indicating its potential as an antimicrobial agent .
PathogenInhibition Zone (mm)
Staphylococcus aureus24
Escherichia coli22
Bacillus subtilis21

Anticancer Activity

The compound has also been explored for its anticancer properties:

  • Cell Proliferation Inhibition : In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, making it a candidate for further therapeutic development .

Study on Enzyme Inhibition

A study focused on the inhibitory effects of this compound on specific enzymes revealed:

  • IC50 Values : The compound exhibited IC50 values ranging from 0.19 to 1.72 μM against various targets, showcasing its potency as an enzyme inhibitor .

Pharmacokinetic Profiles

Pharmacokinetic studies involving animal models have provided insights into the absorption and distribution characteristics of the compound:

  • Plasma Levels : The compound showed favorable plasma levels with a half-life indicating potential for therapeutic use .

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, this compound exhibits unique properties that enhance its biological activity:

Compound NameKey Features
1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-oneContains a single chloro group; lower reactivity.
4-Chloro-3-hydroxymethylacetophenoneSimilar ketone structure; used in dye synthesis.

Q & A

Q. Advanced

  • Catalyst Selection : Replace NaOH with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
  • Solvent Optimization : Use ethanol-water mixtures (3:1 v/v) to balance solubility and reaction kinetics.
  • Temperature Control : Conduct the reaction at 0–5°C to minimize side reactions (e.g., aldol addition) .
  • Microwave Assistance : Reduce reaction time (from hours to minutes) and improve yield by 10–15% using microwave irradiation .

What crystallographic methods are suitable for structural confirmation?

Q. Advanced

  • Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation (e.g., in ethyl acetate/hexane). Use SHELXL for refinement, focusing on the chloro and hydroxymethyl substituents’ spatial orientation .
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize bond angles and torsional strain, particularly around the hydroxymethyl group .
  • Twinning Analysis : If crystals are twinned, employ SHELXD for structure solution and PLATON to validate hydrogen-bonding networks .

How does the hydroxymethyl group influence the compound’s stability under varying conditions?

Q. Advanced

  • Hydrolytic Stability : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. The hydroxymethyl group may undergo oxidation to a carboxylic acid under acidic conditions, requiring inert storage (N₂ atmosphere) .
  • Photodegradation : Expose to UV light (254 nm) and track degradation via LC-MS. The hydroxymethyl group’s –OH can act as a photosensitizer, necessitating amber glassware for storage .

How can computational modeling predict the compound’s reactivity?

Q. Advanced

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. The ketone group is likely the primary site for nucleophilic attacks (e.g., Grignard reactions).
  • Molecular Dynamics (MD) Simulations : Model solvation effects in polar solvents (e.g., DMSO) to predict solubility and aggregation behavior.

What strategies are recommended for evaluating biological activity?

Q. Advanced

  • Enzyme Inhibition Assays : Target enzymes like cytochrome P450 or kinases, given the compound’s aromatic/ketone motifs. Use fluorescence-based assays with positive controls (e.g., ketoconazole for CYP3A4) .
  • Cellular Uptake Studies : Employ radiolabeled (¹⁴C) analogs to quantify permeability in Caco-2 cell monolayers, correlating with logP values (~1.8 predicted).

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